molecular formula C20H21N3O3S B11212024 N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212024
M. Wt: 383.5 g/mol
InChI Key: XMOXGQXGNOIWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a sulfanylidene group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The propyl chain and the sulfanylidene group are then added through further substitution and oxidation reactions, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps, and the reactions are typically carried out under controlled temperatures and pressures to optimize the reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the quinazoline core are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Uniqueness: N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its combination of a quinazoline core with a sulfanylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-3-10-23-19(25)15-9-8-13(11-16(15)22-20(23)27)18(24)21-12-14-6-4-5-7-17(14)26-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)(H,22,27)

InChI Key

XMOXGQXGNOIWSD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.